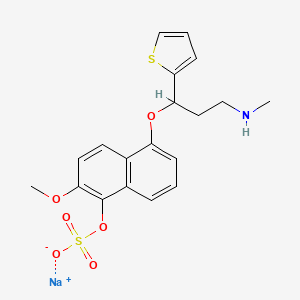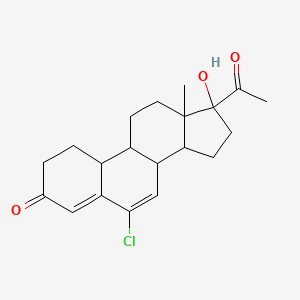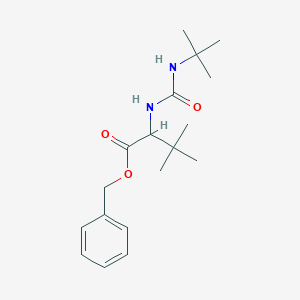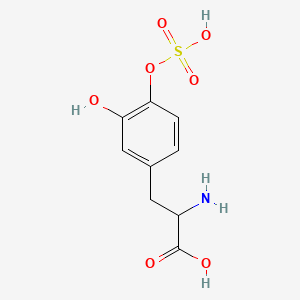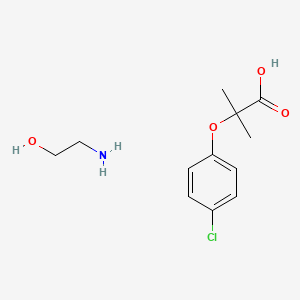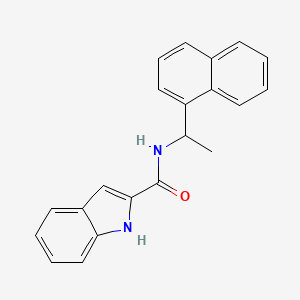
N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Naftil-1-il)etil)-1H-indol-2-carboxamida: es un compuesto orgánico sintético que presenta un residuo de naftaleno unido a un núcleo de indol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(1-(Naftil-1-il)etil)-1H-indol-2-carboxamida típicamente involucra la reacción de 1-(naftil-1-il)etanona con ácido indol-2-carboxílico en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se suele llevar a cabo en un disolvente orgánico como diclorometano a temperatura ambiente .
Métodos de producción industrial: Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, la garantía de la pureza y la implementación de procesos rentables y respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el residuo de naftaleno, lo que lleva a la formación de derivados de naftoquinona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la indol-2-carboxamida, lo que podría dar lugar a derivados de amina.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) en condiciones anhidras.
Sustitución: Electrófilos como halógenos (por ejemplo, bromo) o grupos nitro (por ejemplo, ácido nítrico) en condiciones ácidas o básicas.
Principales productos:
Oxidación: Derivados de naftoquinona.
Reducción: Derivados de amina.
Sustitución: Derivados halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
Biología: En la investigación biológica, sirve como sonda para estudiar las interacciones de los derivados de indol con dianas biológicas, como enzimas y receptores.
Industria: En el sector industrial, puede utilizarse en la síntesis de materiales avanzados, incluidos polímeros y colorantes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de la N-(1-(Naftil-1-il)etil)-1H-indol-2-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y de la diana de interés .
Comparación Con Compuestos Similares
Compuestos similares:
- N-(1-(Naftil-1-il)etil)formamida
- N-(1-Naftil)etilendiamina
- Ethanona, 1-(1-Naftilenil)-
Singularidad: La N-(1-(Naftil-1-il)etil)-1H-indol-2-carboxamida destaca por su combinación de los residuos de naftaleno e indol, que confieren propiedades electrónicas y estéricas únicas. Esto la convierte en especialmente valiosa en aplicaciones que requieren interacciones específicas con dianas biológicas o la creación de materiales avanzados .
Propiedades
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)


![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
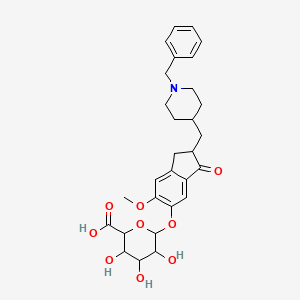
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
